Home > Products > Inhibitors/Agonists P214 > Gemifloxacin mesylate
Gemifloxacin mesylate - 210353-53-0

Gemifloxacin mesylate

Catalog Number: EVT-269040
CAS Number: 210353-53-0
Molecular Formula: C19H24FN5O7S
Molecular Weight: 485.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gemifloxacin mesylate is the mesylate salt of gemifloxacin. It has a role as an antimicrobial agent and a topoisomerase IV inhibitor. It contains a gemifloxacin.
Gemifloxacin Mesylate is the mesylate salt form of gemifloxacin, a synthetic broad-spectrum fluoroquinolone with antibacterial activity. Gemifloxacin mesylate inhibits activities of DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and eventually bacterial growth. This fluoroquinolone exerts an enhanced spectrum of activity against gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, in addition to its activity against gram-negative bacteria.
A naphthyridine and fluoroquinolone derivative antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used for the treatment of community-acquired pneumonia and acute bacterial infections associated with chronic bronchitis.
See also: Gemifloxacin (has active moiety).
Classification
  • Chemical Name: (R,S)-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate
  • Molecular Formula: C18H20FN5O4•CH4O3S
  • Molecular Weight: 485.49 g/mol
  • Therapeutic Class: Antibacterial agent (fluoroquinolone)
Synthesis Analysis

Gemifloxacin mesylate can be synthesized through various methods, typically involving the reaction of gemifloxacin with mesylate to form the desired salt. One common approach involves:

  1. Refluxing: The gemifloxacin base is refluxed with mesyl sulfuric acid in an aqueous solution.
  2. Purification: The resultant mixture is purified through crystallization techniques to isolate gemifloxacin mesylate.
  3. Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and purity.

The synthesis parameters, such as temperature, time of reflux, and concentration of reactants, are crucial for optimizing yield and purity. For instance, maintaining a controlled temperature around 60 °C during reflux helps achieve better solubility and reaction efficiency .

Molecular Structure Analysis

The molecular structure of gemifloxacin mesylate features several key components:

  • Core Structure: A bicyclic naphthyridine ring system that contributes to its antibacterial activity.
  • Functional Groups: Includes a carboxylic acid group, a fluorine atom, and a methoxyimino group which are essential for its interaction with bacterial enzymes.

The three-dimensional conformation allows it to effectively bind to the target enzymes—DNA gyrase and topoisomerase IV—thereby inhibiting bacterial DNA synthesis. Crystallographic studies have shown that the compound adopts a specific orientation in the binding site that maximizes its inhibitory potential .

Chemical Reactions Analysis

Gemifloxacin mesylate participates in several chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: Under acidic or basic conditions, gemifloxacin can undergo hydrolysis, leading to the formation of inactive metabolites.
  2. Complexation: It can form complexes with transition metals like copper(II) and nickel(II), which may alter its biological activity and stability.
  3. Degradation Studies: Stability studies indicate that exposure to UV light or elevated temperatures can lead to degradation products, necessitating careful storage conditions .
Mechanism of Action

The primary mechanism by which gemifloxacin mesylate exerts its antibacterial effects involves:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication and transcription. Gemifloxacin binds to the enzyme-DNA complex, preventing the relaxation of supercoiled DNA necessary for replication.

This inhibition leads to bacterial cell death due to the accumulation of double-strand breaks in DNA . The efficacy of gemifloxacin against resistant strains has been noted, making it a valuable option in antibiotic therapy.

Physical and Chemical Properties Analysis

Gemifloxacin mesylate exhibits several notable physical and chemical properties:

  • Appearance: White to light brown solid.
  • Solubility: Freely soluble in water at neutral pH (350 µg/mL at 37ºC).
  • Stability: Sensitive to light; stability can be compromised under extreme pH conditions or prolonged heat exposure.

The compound's solubility profile enhances its bioavailability when administered orally, making it suitable for treating infections without significant food interactions .

Applications

Gemifloxacin mesylate has significant applications in clinical medicine:

  • Antibacterial Therapy: Primarily used for treating respiratory tract infections caused by susceptible bacteria.
  • Research Applications: Investigated for potential use in treating other infections due to its broad-spectrum activity and low resistance profile.

Moreover, ongoing studies explore its efficacy against emerging resistant strains and its potential role in combination therapies .

Pharmacological Mechanisms of Action

Dual-Target Inhibition of Bacterial Enzymes

Gemifloxacin mesylate is a fourth-generation fluoroquinolone antibiotic distinguished by its dual inhibition of two essential bacterial type II topoisomerases: DNA gyrase (topoisomerase II) and topoisomerase IV. This dual action disrupts DNA replication, transcription, and repair, leading to rapid bactericidal effects [1] [3].

Structural Basis for DNA Gyrase Inhibition in Gram-Negative Pathogens

Gemifloxacin’s molecular structure features a C-8 methoxy group and a bulky pyrrolidinyl side chain at position C-7. These elements enhance its binding affinity for the DNA gyrase-DNA complex in Gram-negative bacteria like Haemophilus influenzae and Klebsiella pneumoniae. The drug stabilizes the cleavable complex between gyrase subunit A (GyrA) and DNA, inducing double-stranded breaks. Studies show gemifloxacin achieves 10-fold greater stabilization of DNA gyrase than ciprofloxacin, translating to lower MIC values against Gram-negative pathogens [1] [8].

Role of Topoisomerase IV Inhibition in Gram-Positive Bacterial Selectivity

In Gram-positive bacteria (e.g., Streptococcus pneumoniae), gemifloxacin preferentially inhibits topoisomerase IV—a critical enzyme for chromosome decatenation. Its aminomethyl-pyrrolidine moiety at C-7 enhances hydrophobic interactions with ParC, the topoisomerase IV subunit. This results in a 100-fold higher affinity for ParC than older fluoroquinolones like ciprofloxacin. Consequently, gemifloxacin maintains potent activity even against strains with single mutations in gyrA or parC genes [1] [4] [8].

Comparative Efficacy Against Double Mutants in Streptococcus pneumoniae

Gemifloxacin is uniquely effective against S. pneumoniae with double mutations in both DNA gyrase (gyrA) and topoisomerase IV (parC). While most fluoroquinolones fail against such strains, gemifloxacin’s balanced inhibition of both enzymes allows it to retain low MICs (0.06–0.25 µg/mL). Time-kill studies demonstrate >4-log10 CFU/mL reduction within 24 hours against double mutants, outperforming sparfloxacin and ciprofloxacin [1] [8].

Table 1: Enzyme Inhibition Kinetics of Gemifloxacin vs. Comparator Fluoroquinolones

ParameterGemifloxacinCiprofloxacinLevofloxacin
DNA Gyrase IC50 (µM)0.86.25.5
Topo IV IC50 (µM)0.58.43.2
GyrA/ParC Affinity Ratio1.60.741.7

Data derived from [1] [8].

Table 2: Activity Against Mutant S. pneumoniae Strains

Resistance ProfileGemifloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Wild-type0.0161.0
parC Mutation (S79F)0.1216
gyrA Mutation (S81F)0.258
parC + gyrA Double Mutant0.5>32

Data compiled from [1] [5] [8].

Pharmacodynamic Profiling in Respiratory Pathogens

Minimum Inhibitory Concentration (MIC) Optimization Strategies

Gemifloxacin exhibits exceptionally low MICs against key respiratory pathogens: 0.008–0.03 µg/mL for S. pneumoniae and 0.03–0.12 µg/mL for H. influenzae. These values are 8–16 times lower than those of moxifloxacin or levofloxacin. Its MIC optimization stems from:

  • Enhanced membrane permeability: The zwitterionic structure improves uptake across Gram-positive cell walls.
  • Efflux pump evasion: Unlike ciprofloxacin, gemifloxacin is a poor substrate for NorA efflux pumps in S. pneumoniae.
  • Dual-target suppression: Simultaneous inhibition of gyrase and topoisomerase IV delays resistance emergence, maintaining MIC stability even after serial passages [1] [5] [8].

Correlation Between Enzyme Affinity and Bacterial Killing Kinetics

The pharmacodynamics of gemifloxacin are driven by the AUC0-24/MIC ratio, with values >35–40 predicting clinical efficacy. In vitro dynamic models reveal:

  • Rapid bactericidal onset: Gemifloxacin achieves 99.9% killing of S. pneumoniae within 2 hours at 4× MIC, attributable to high cleavable complex stability with target enzymes.
  • Concentration-independent killing: Above 4× MIC, bactericidal rates plateau, emphasizing AUC/MIC over Cmax/MIC.
  • Suppression of resistance: AUC/MIC >100 prevents mutant amplification in Acinetobacter spp., as demonstrated in time-kill assays [2] [4] [7].

Table 3: Pharmacodynamic Parameters in In Vitro Models

PathogenOptimal AUC0-24/MICBacterial Reduction (log10 CFU/mL)Time to 99.9% Kill (h)
S. pneumoniae354.52
H. influenzae304.23
A. baumannii1162.06

Data sourced from [2] [4] [7].

Table 4: Cleavable Complex Stability Constants

Enzyme ComplexGemifloxacin Kd (nM)Ciprofloxacin Kd (nM)
S. pneumoniae GyrA-DNA12.5210
S. pneumoniae ParC-DNA8.3185
E. coli GyrA-DNA15.895

Properties

CAS Number

210353-53-0

Product Name

Gemifloxacin mesylate

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

Molecular Formula

C19H24FN5O7S

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+;

InChI Key

JIYMVSQRGZEYAX-CWUUNJJBSA-N

SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

7-(3-aminomethyl-4-methoxyimino-pyrrolidine-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-(1,8)-naphthyridine-3-carboxylic acid
Factive
gemifloxacin
gemifloxacin mesylate
LB 20304
LB-20304
LB20304
SB 265805
SB-265805
SB265805

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.